molecular formula C11H9BrN2O2S B2867668 [2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 335398-78-2

[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid

Cat. No.: B2867668
CAS No.: 335398-78-2
M. Wt: 313.17
InChI Key: DKLIXMRUKITXCT-UHFFFAOYSA-N
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Description

[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: The bromo group can be reduced to a phenylamino group.

    Substitution: The bromo group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its thiazole ring is a versatile scaffold that can be modified to create a wide range of derivatives with potential biological activities .

Biology

In biological research, this compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development .

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. For example, compounds containing the thiazole ring have shown promise as anticonvulsants and anti-inflammatory agents .

Industry

In industry, this compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex industrial products .

Mechanism of Action

The mechanism of action of [2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

    Dabrafenib: A thiazole-containing anticancer drug.

    Dasatinib: Another thiazole-based anticancer agent.

    Patellamide A: A natural product with a thiazole ring.

    Ixabepilone: A thiazole-containing anticancer drug.

    Epothilone: A thiazole-based compound with anticancer properties.

Uniqueness

What sets [2-(4-Bromo-phenylamino)-thiazol-4-yl]-acetic acid apart from these similar compounds is its specific substitution pattern and the presence of the bromo-phenylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[2-(4-bromoanilino)-1,3-thiazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O2S/c12-7-1-3-8(4-2-7)13-11-14-9(6-17-11)5-10(15)16/h1-4,6H,5H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLIXMRUKITXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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